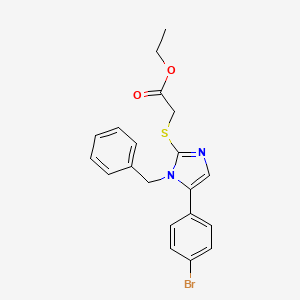

ethyl 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetate

Description

Ethyl 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetate is a synthetic imidazole derivative featuring a benzyl group at the N1 position, a 4-bromophenyl substituent at C5, and a thioether-linked ethyl ester moiety at C2.

Properties

IUPAC Name |

ethyl 2-[1-benzyl-5-(4-bromophenyl)imidazol-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O2S/c1-2-25-19(24)14-26-20-22-12-18(16-8-10-17(21)11-9-16)23(20)13-15-6-4-3-5-7-15/h3-12H,2,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNCKTXVASAHJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized via a cyclization reaction involving an amido-nitrile and a suitable catalyst, such as nickel.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction using a brominated aromatic compound and a suitable base.

Attachment of the Benzyl Group: The benzyl group can be attached via a nucleophilic substitution reaction, often using benzyl chloride and a base.

Thioester Formation: The final step involves the formation of the thioester moiety by reacting the imidazole derivative with ethyl thioacetate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, benzyl chloride, dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

Ethyl 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetate serves as a valuable building block in organic synthesis. Its derivatives are explored for creating more complex molecules, including pharmaceuticals and agrochemicals.

The compound has been studied for its potential biological activities, which include:

- Antimicrobial Activity : Research indicates that imidazole derivatives exhibit significant antimicrobial effects against various pathogens. For instance, studies have shown that related compounds demonstrate effective inhibition against Mycobacterium tuberculosis and other bacterial strains .

- Anticancer Properties : this compound has been evaluated for its anticancer potential. In vitro studies suggest that it can inhibit the growth of cancer cell lines, including those associated with breast cancer .

Medicine

The compound is being explored as a therapeutic agent due to its ability to interact with various biological targets. Its structure suggests potential as an antiviral or anti-inflammatory agent, aligning with findings from related imidazole derivatives .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of ethyl 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biological pathways. The bromophenyl group may enhance the compound’s ability to penetrate cell membranes, while the thioester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Imidazole Core

Compound 20 (2-((4-(4-Bromophenyl)-1H-Imidazol-2-yl)thio)-N-phenylacetamide, )

- Key Differences : Lacks the N1-benzyl group and features an N-phenylacetamide instead of an ethyl ester.

- The amide group increases polarity compared to the ester, lowering logP (predicted) and altering solubility. Synthesis: Achieved 89% yield via thiol-alkylation .

Compound 9c (: Thiazole-Triazole-Acetamide Derivative)

- Key Differences : Contains a 4-bromophenyl-substituted thiazole-triazole scaffold instead of an imidazole.

- Impact :

Functional Group Variations

Compound 27 (2-((4-(4-Bromophenyl)-1H-Imidazol-2-yl)thio)acetic Acid, )

- Key Differences : Replaces the ethyl ester with a carboxylic acid.

- Impact :

Compound C2 (: Ethyl Aminoacetate Derivative)

- Key Differences: Features a chlorobenzothiophene and dimethylamino-benzylidene group.

- Impact: The extended conjugated system may improve UV absorption properties, useful in photodynamic applications.

Key Observations :

- Benzyl Group : The target compound’s N1-benzyl group likely increases molecular weight (~424 g/mol) and lipophilicity (clogP ~4.5) compared to Compounds 20 and 27 (clogP ~3.2 and ~2.8, respectively).

- Ethyl Ester vs. Amide/Acid : The ester group balances lipophilicity and metabolic stability, whereas the amide (Compound 20) and acid (Compound 27) prioritize polarity for solubility or target binding.

Biological Activity

Ethyl 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring, a bromophenyl group, and an ethyl acetate moiety. Its molecular formula is , and it has a molecular weight of approximately 435.36 g/mol. The presence of the bromine atom is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The imidazole ring can coordinate with metal ions, which is crucial for the inhibition of various enzymes involved in disease processes.

- Microtubule Destabilization : Similar compounds have shown effectiveness in inhibiting microtubule assembly, which is vital for cell division and has implications in cancer therapy .

- Apoptosis Induction : Studies indicate that related imidazole derivatives can enhance caspase activity, leading to apoptosis in cancer cells .

Anticancer Activity

Research has demonstrated that compounds with similar structures exhibit significant anticancer properties:

- Cell Line Studies : In vitro studies on breast cancer cell lines (e.g., MDA-MB-231) showed that related compounds could induce morphological changes and increase apoptotic markers at low concentrations .

- Mechanistic Insights : The ability to destabilize microtubules may contribute to their effectiveness as antitumor agents, as this disrupts mitotic processes in rapidly dividing cancer cells .

Case Studies

- Synthesis and Evaluation : A study synthesized multiple analogs of imidazole derivatives, including those with bromophenyl substitutions. These compounds were evaluated for their biological activities, revealing promising results in inhibiting cancer cell proliferation and inducing apoptosis .

- Crystallographic Analysis : Detailed crystallographic studies have provided insights into the structural characteristics of similar compounds, aiding in understanding their interaction with biological targets .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Promising | Limited | Microtubule destabilization, apoptosis |

| 1-Benzyl-5-(4-chlorophenyl)-1H-imidazole | High | Moderate | Enzyme inhibition |

| 1-Benzyl-5-(4-bromophenyl)-1H-imidazole | Moderate | High | Antimicrobial action |

Q & A

Q. What are the standard synthetic routes for ethyl 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including imidazole core formation, thioether linkage introduction, and esterification. Key steps include:

- Imidazole ring synthesis : Condensation of substituted benzaldehyde derivatives with amines under reflux in polar aprotic solvents (e.g., DMF) .

- Thioether formation : Reaction of a thiol-containing intermediate with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) .

- Optimization strategies :

- Catalyst selection : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation in related imidazole derivatives .

- Solvent effects : Test polar solvents (e.g., DMF, THF) to improve solubility of intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization to isolate pure products .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Basic characterization :

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., benzyl protons at δ 4.8–5.2 ppm, ester carbonyl at ~170 ppm) .

- IR spectroscopy : Identify thioether (C–S stretch, ~600–700 cm⁻¹) and ester (C=O stretch, ~1720 cm⁻¹) functional groups .

- Elemental analysis : Verify experimental vs. calculated C/H/N/S percentages (tolerance ≤0.4%) .

- Advanced validation :

- X-ray crystallography : Refine crystal structures using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) .

- Structure validation : Employ checkCIF to resolve crystallographic outliers (e.g., ADPs, bond length discrepancies) .

Advanced Research Questions

Q. How can computational docking studies be applied to predict the biological targets of this compound?

- Methodological Answer :

- Software setup : Use AutoDock Vina or Schrödinger Suite for docking. Prepare the ligand (AM1-BCC charges) and receptor (PDB structure of target protein, e.g., α-glucosidase) .

- Docking parameters : Set grid boxes to encompass active sites (e.g., 20 ų) and run 50–100 genetic algorithm iterations .

- Validation : Compare docking poses with crystallographic data (e.g., RMSD ≤2.0 Å) and validate via molecular dynamics (MD) simulations (AMBER/NAMD, 10–100 ns trajectories) .

Q. What strategies are recommended for resolving contradictions between experimental and computational structural data?

- Methodological Answer :

- Cross-validation : Compare NMR-derived torsion angles with DFT-optimized geometries (B3LYP/6-31G* level) .

- Crystallographic troubleshooting :

- Disorder modeling : Use PART commands in SHELXL to refine disordered solvent/ligand moieties .

- Twinned data : Apply TWIN/BASF commands in SHELXL for twinned crystals .

- Statistical analysis : Perform R-factor analysis (e.g., R₁ ≤0.05 for high-resolution data) to validate refinement models .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents in this compound’s bioactivity?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace 4-bromophenyl with 4-fluorophenyl or methyl groups) using parallel synthesis .

- Bioassay design : Test analogs in enzyme inhibition assays (e.g., α-glucosidase IC₅₀) or antimicrobial susceptibility tests (MIC values) .

- Data analysis : Use multivariate regression (e.g., Hansch analysis) to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity .

Q. What are the common challenges in crystallographic refinement of such imidazole derivatives, and how can SHELXL be utilized to address them?

- Methodological Answer :

- Key challenges :

- Hydrogen bonding ambiguity : Resolve via DFIX/DANG restraints in SHELXL for H-bond donors/acceptors .

- Thermal motion : Refine anisotropic displacement parameters (ADPs) for non-H atoms; apply SIMU/SADI restraints for rigid groups .

- Advanced SHELXL features :

- Twin refinement : Use TWIN/BASF commands for twinned crystals .

- High-resolution data : Leverage the HKLF5 format for multi-component datasets .

Methodological Notes

- Synthesis references : Optimize yields by monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Crystallography : Deposit final CIFs in the Cambridge Structural Database (CSD) and include validation reports .

- Data contradiction : Reconcile NMR/X-ray discrepancies by verifying sample purity (HPLC, ≥95%) and solvent inclusion in crystal lattices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.